Lipophilicity Advantage: Quantified Increase in XLogP3-AA Relative to Benzenesulfonyl Chloride
o-(Propylthio)benzenesulphonyl chloride exhibits a substantially elevated predicted lipophilicity compared to the unsubstituted parent compound, benzenesulfonyl chloride. The computed XLogP3-AA value for the target compound is 3.3 [1]. This represents an approximate 1.9 log unit increase over the calculated XLogP for benzenesulfonyl chloride (~1.4) .
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | Benzenesulfonyl chloride (calculated XLogP ~1.4) |
| Quantified Difference | Δ ≈ 1.9 log units |
| Conditions | In silico prediction using XLogP3 algorithm as reported in PubChem [1] |
Why This Matters
This quantifiable difference in lipophilicity directly informs solvent selection, chromatographic behavior, and potential membrane permeability of derived sulfonamides or sulfonates, making this compound the preferred starting material when higher logP is required.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 3018869, o-(Propylthio)benzenesulphonyl chloride. View Source
